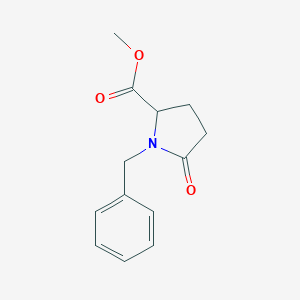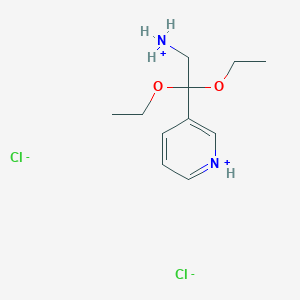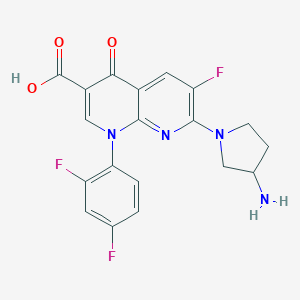
Tetrachlorocyclopropene
Overview
Description
. It was initially developed for the treatment of anxiety and depression. Despite showing promise in clinical trials, its development was discontinued due to a high dropout rate among subjects caused by side effects .
Mechanism of Action
Target of Action
Tetrachlorocyclopropene is a chemical compound used to prepare acetylene derivatives and in organic synthesis . It is primarily targeted towards the preparation of cyclopropenium compounds, which are capable of forming a columnar liquid crystal mesophase .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It is prepared by the addition of dichlorocarbene to trichloroethylene . The compound can react rapidly with water and alcohols . Under certain circumstances, diarylation occurs, giving diarylcyclopropenones, which decarbonylate to give diarylacetylenes . These reactions are thought to proceed via the intermediacy of trichloro cyclopropenium electrophile (C3Cl3+) .
Biochemical Pathways
The compound is used to prepare aryl propiolic acids through the following reaction: C3Cl4 + ArH + 2 H2O → ArC2CO2H + 4 HCl . This reaction is part of the broader pathway of acetylene derivative preparation and organic synthesis .
Pharmacokinetics
Its physical properties such as boiling point (125-130 °c), density (145 g/mL at 25 °C), and its form as a colorless liquid suggest that it may have specific pharmacokinetic properties that affect its bioavailability
Result of Action
The primary result of this compound’s action is the production of acetylene derivatives and the facilitation of organic synthesis . It is also used to prepare starting reagent for synthesis of 3,3-diethyl-and 3,3-dibenzyl-1,2-diferrocenylcyclopropenes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its reactivity with water and alcohols suggests that the presence of these substances in the environment could affect its action . Additionally, its storage temperature (2-8°C) indicates that temperature could also play a role in its stability .
Biochemical Analysis
Biochemical Properties
Tetrachlorocyclopropene is known to react rapidly with water and alcohols . It is used to prepare aryl propiolic acids and under certain circumstances, it can undergo diarylation, giving diarylcyclopropenones . These reactions are thought to proceed via the intermediacy of trichloro cyclopropenium electrophile .
Cellular Effects
It is known that the compound can react rapidly with water and alcohols, which may have implications for its interactions with cells .
Molecular Mechanism
This compound is used as a reagent in organic synthesis, and its reactions often involve the formation of cyclopropenium salts, cyclopropenylidenes, cyclopropenones, and cyclopropenimines . It undergoes thermal ring opening to perchlorovinylcarbene, which can be efficiently trapped with a large number of alkenes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Metabolic Pathways
It is known that the compound can react rapidly with water and alcohols, which may have implications for its metabolism .
Transport and Distribution
It is known that the compound is soluble in common organic solvents .
Subcellular Localization
It is known that the compound is soluble in common organic solvents, which may have implications for its localization within cells .
Preparation Methods
Zalospirone can be synthesized through a multi-step reaction process. One of the synthetic routes involves the use of 1,3,5,7-cyclooctatetraene as a starting material . The process includes the following steps:
Step 1: The reaction of 1,3,5,7-cyclooctatetraene with a suitable reagent in toluene under heating conditions to form an intermediate compound.
Chemical Reactions Analysis
Zalospirone undergoes various chemical reactions, including:
Oxidation: Zalospirone can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Zalospirone can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
Zalospirone is part of the azapirone class of compounds, which includes other serotonin 1A receptor agonists such as buspirone, gepirone, and ipsapirone . These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties. For example:
Gepirone: Similar to zalospirone, gepirone has been studied for its antidepressant and anxiolytic effects.
Ipsapirone: Known for its anxiolytic properties, ipsapirone also acts on the serotonin 1A receptor.
Zalospirone’s uniqueness lies in its specific chemical structure, which contributes to its distinct pharmacological profile compared to other azapirones .
Properties
IUPAC Name |
1,2,3,3-tetrachlorocyclopropene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4/c4-1-2(5)3(1,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZOHTXDDOAASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C1(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021660 | |
| Record name | Tetrachlorocyclopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6262-42-6 | |
| Record name | 1,2,3,3-Tetrachlorocyclopropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachlorocyclopropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorocyclopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrachlorocyclopropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROCYCLOPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161QF853X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetrachlorocyclopropene react with nucleophiles?
A1: this compound readily undergoes nucleophilic substitution reactions. For instance, it reacts with methanolic sodium methylate to yield α-chloro-β-methoxy-orthoacrylic acid methyl-ester, α,β-dichloro-orthoacrylic acid methyl ester, and β-chloro-orthopropiolic acid methyl ester. [] In aqueous acidic or alkaline conditions, it forms α,β-dichloro-acrylic acid. [] These reactions highlight the susceptibility of this compound to nucleophilic attack, often leading to ring-opening and formation of various acyclic products.
Q2: Can you elaborate on the interaction of this compound with trimethylsiloxydienes?
A2: this compound readily engages in Diels-Alder reactions with trimethylsiloxydienes. This reaction pathway provides a convenient "one-pot" synthetic route to trichlorinated troponoids, including trichlorotropones and trichlorotropolones. [, ] These reactions showcase the potential of this compound as a valuable synthon for generating complex cyclic structures.
Q3: How does this compound react with furanophane?
A3: The reaction of this compound with furanophane yields a unique 1:1 cycloadduct. X-ray diffraction studies have revealed its structure to be 5,6,7,7-tetrachloro-16,17-syn-dioxahexacyclo[9,2,2,1,1,4,8,04,14,08,15]-heptadeca-5,12-diene, highlighting the ability of this compound to participate in complex cycloaddition reactions leading to structurally diverse products. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C3Cl4, and its molecular weight is 177.83 g/mol.
Q5: What spectroscopic data is available for this compound?
A5: this compound has been extensively studied using various spectroscopic methods, including:
- Raman and Infrared Spectroscopy: These techniques have been crucial in characterizing the vibrational modes and force constants of this compound, providing insights into its molecular structure and bonding. [, , , ]
- 13C NMR Spectroscopy: This method allows for the identification and analysis of different carbon environments within the molecule, further contributing to our understanding of its structure and electronic properties. []
- Nuclear Quadrupole Resonance (NQR): NQR studies have provided valuable information about the electron distribution and bonding characteristics of this compound. []
Q6: What is known about the stability of this compound?
A6: this compound is a highly reactive compound. It undergoes ring-opening reactions at elevated temperatures, generating perchlorovinylcarbene. [, ] This reactive intermediate can then participate in various reactions, including C-H insertions and additions to olefins, forming vinylcyclopropanes. [, ]
Q7: Are there any catalytic applications of this compound?
A7: While this compound is not a catalyst itself, its derivatives have shown promise in catalytic applications. For instance, cyclopropenium nanoparticles synthesized by crosslinking polyethyleneimine (PEI) with this compound have demonstrated potential as cationic carriers for gene transfection. []
Q8: Have there been any computational studies on this compound?
A8: Yes, computational chemistry has played a significant role in understanding the properties of this compound.
- NMR Shielding Tensor Calculations: Theoretical calculations using coupled Hartree-Fock and localized orbital methods have been employed to determine the chemical shielding tensor for the ethylenic carbon atoms in this compound. [, ] These calculations provide insights into the electronic structure and magnetic properties of the molecule.
Q9: How do structural modifications affect the reactivity of this compound?
A9: Substitutions on the cyclopropene ring significantly influence the reactivity of this compound. For example, replacing chlorine atoms with silyl groups, as in hexasilyl-3,3′-bicyclopropenyls, alters its reactivity towards Diels-Alder and cycloaddition reactions. [] Introducing electron-donating or electron-withdrawing groups on the cyclopropene ring can also impact its reactivity towards nucleophiles and electrophiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















